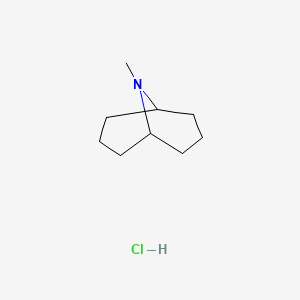
3-(1,1-Difluoroethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(1,1-Difluoroethyl)pyridin-2-amine" is a fluorinated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the difluoroethyl group and the pyridin-2-amine moiety suggests that this compound could be a valuable intermediate for the synthesis of various biologically active molecules, including kinase inhibitors and anticancer agents .
Synthesis Analysis
The synthesis of fluorinated pyridine derivatives can be complex, involving multiple steps and the careful control of reaction conditions to achieve the desired regiochemistry. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine, a related compound, was achieved through a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding the need for a sealed vessel and allowing for large-scale production . Similarly, the synthesis of trifluoromethyl-substituted pyrrolidines and pyridines has been reported using organocatalytic domino reactions and C-F bond cleavage protocols, respectively, indicating the versatility of methods available for introducing fluorine-containing groups into heterocyclic frameworks .
Molecular Structure Analysis
The molecular structure of fluorinated pyridines is characterized by the presence of a pyridine ring, which can engage in various interactions such as hydrogen bonding and π-π stacking. The difluoroethyl group attached to the nitrogen of the pyridine ring would likely influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The crystal structure and molecular interactions of related compounds have been studied using techniques like X-ray diffraction and Hirshfeld surface analysis .
Chemical Reactions Analysis
Fluorinated pyridine derivatives can participate in a range of chemical reactions. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been shown to produce regioisomeric pyrrolopyridines, with the regiochemistry influenced by the presence of Bronsted and Lewis acids . Additionally, the reactivity of tertiary amines and pyridine derivatives with perfluoro oxaziridines has been explored, demonstrating chemoselectivity and diastereoselectivity in the formation of N-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by the electron-withdrawing effects of the difluoroethyl group and the basicity of the pyridin-2-amine nitrogen. These properties are crucial for the compound's solubility, stability, and reactivity. The presence of fluorine atoms can also affect the lipophilicity and metabolic stability of the compound, making it a potentially attractive candidate for drug development .
Scientific Research Applications
1. Construction of Helical Silver(I) Coordination Polymers
The construction of helical silver(I) coordination polymers utilizes compounds like 3-(1,1-Difluoroethyl)pyridin-2-amine. These polymers, characterized by their helical structures, are significant in the field of inorganic chemistry due to their diverse cis-trans and trans-trans conformation, which facilitate the construction of these unique structures. The study of these polymers includes analysis of their elemental composition, infrared spectroscopy, thermogravimetric analysis, photoluminescence, and X-ray diffraction (Zhang et al., 2013).
2. Synthesis of Fused Heteroaromatics
The compound is used in the synthesis of fused heteroaromatics, such as imidazo-fused heteroaromatics. This synthesis is pivotal in organic chemistry, providing a convergent and regioselective access to a variety of heteroaromatic compounds. The process accommodates significant structural variation and tolerates sensitive functional groups, making it a versatile method in the synthesis of complex organic molecules (Garzón & Davies, 2014).
3. Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate
The compound plays a role in the palladium-catalyzed arylation process. This process involves C-H activation and is crucial in the field of catalysis. It provides a method for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, which is significant in the development of new pharmaceuticals and materials (Zaitsev, Shabashov, & Daugulis, 2005).
4. Site-Selective Fluorination of Nitrogen Heterocycles
The compound is utilized in the site-selective fluorination of nitrogen heterocycles. This method is important in pharmaceutical and agrochemical research for the synthesis of fluorinated heterocycles. It provides a safe and broadly applicable method for the fluorination of a single carbon-hydrogen bond in pyridines and diazines (Fier & Hartwig, 2013).
Safety and Hazards
properties
IUPAC Name |
3-(1,1-difluoroethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c1-7(8,9)5-3-2-4-11-6(5)10/h2-4H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIFYWHOBGUAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361713-18-8 |
Source


|
| Record name | 3-(1,1-difluoroethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521440.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)


![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)

![2-Chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B2521450.png)


![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)